3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
“3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of cyclopenta[b]pyridine derivatives often involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopenta[b]pyridine core with a chlorine atom attached to the third carbon atom .Chemical Reactions Analysis
The multicomponent condensation reaction used in the synthesis of cyclopenta[b]pyridine derivatives represents a profound structural transformation . The reaction involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Scientific Research Applications
Synthesis and Chemical Properties
One-pot Synthesis Approach
The compound is part of a group of cyclopentyl and cyclohexyl annealed pyridines that can be synthesized via a one-pot, four-component process. This method involves coupling, isomerization, alkylation, and cyclocondensation, yielding good results for the creation of pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).
Applications in Pharmaceuticals and Antimicrobials
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine finds applications in pharmaceutical research, acting as a precursor in the synthesis of bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It's notably used in the production of Cefpirome, a fourth-generation cephalosporin antibiotic (Fu Chun, 2007).
Preparative Routes
Various synthetic routes for this compound are documented, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, highlighting its potential for further development (Fu Chun, 2007).
Catalysis and Polymerization
Nickel-Catalyzed Reactions
The compound is utilized in nickel-catalyzed [4 + 2] cycloaddition reactions with 1,3-dienes and nitriles, producing pyridines regioselectively. This method emphasizes the compound's role in facilitating the synthesis of highly substituted pyridine derivatives, crucial in organic synthesis and medicinal chemistry applications (Ohashi, Takeda, Ikawa, & Ogoshi, 2011).
Polyethylene Production
A novel family of strained imino-cyclopenta[b]pyridines was synthesized, demonstrating high activity towards ethylene polymerization when activated with MAO or MMAO. This research underscores the compound's potential in producing highly branched unsaturated polyethylenes, which are significant for advanced material science applications (Zhang et al., 2017).
Future Directions
Cyclopenta[b]pyridine derivatives, including “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine”, have been found to exhibit a wide spectrum of biological activity, making them of high practical importance . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.
Mechanism of Action
Target of Action
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes such as glucose metabolism, calcium ion homeostasis, and cell signaling.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .
Biochemical Pathways
The compound affects several biochemical pathways. The Knoevenagel condensation with aldehydes results in alkenes that are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets. For instance, the compound’s reactions involve the use of various reagents and catalysts, and these reactions could be sensitive to changes in environmental conditions .
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNGDVIVYLVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737959 | |
Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126215-93-8 | |
Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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